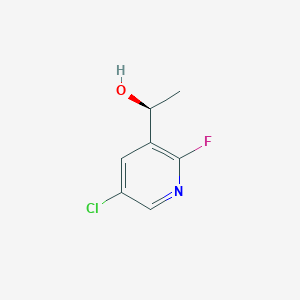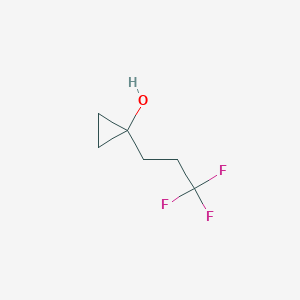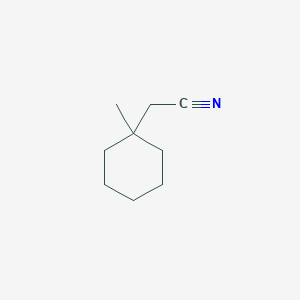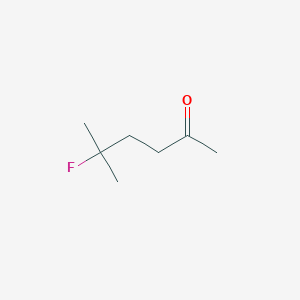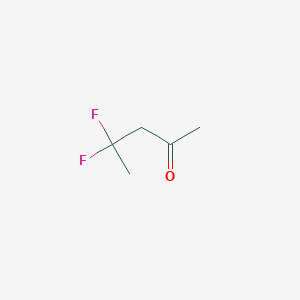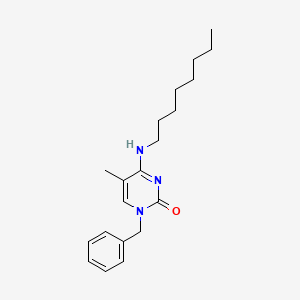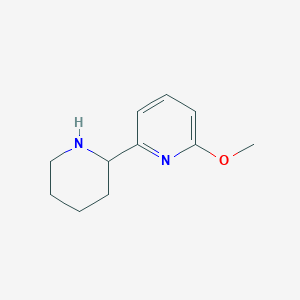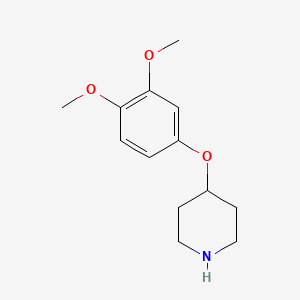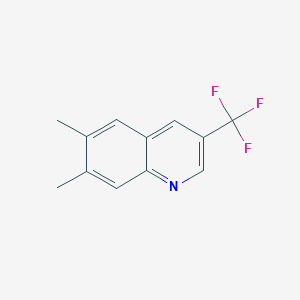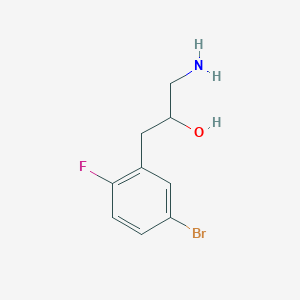
3-(Oxiran-2-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)furan can be achieved through several methods. One common approach involves the epoxidation of furan derivatives. For example, the reaction of furan with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
For instance, the use of bio-based feedstocks and environmentally benign oxidizing agents can be explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted furans with various functional groups.
Applications De Recherche Scientifique
3-(Oxiran-2-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and resins, due to its reactive epoxide group
Mécanisme D'action
The mechanism of action of 3-(Oxiran-2-yl)furan involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxiranyl)furan: Another name for 3-(Oxiran-2-yl)furan.
2-Furyloxirane: A similar compound with an epoxide ring attached to the furan ring.
2-(2-Oxiranyl)furane: A furan derivative with similar reactivity.
Uniqueness
This compound is unique due to its combination of a furan ring and an epoxide ring, which imparts distinct chemical reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H6O2 |
|---|---|
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
3-(oxiran-2-yl)furan |
InChI |
InChI=1S/C6H6O2/c1-2-7-3-5(1)6-4-8-6/h1-3,6H,4H2 |
Clé InChI |
LDMQQIRAXXJFPO-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=COC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


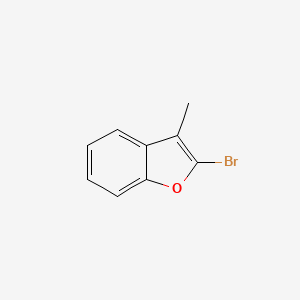
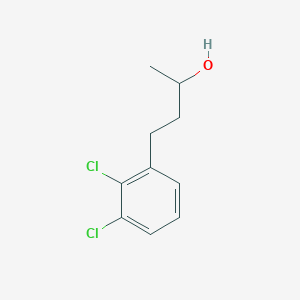
![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
